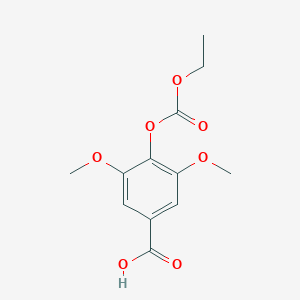

4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid

Description

4-Hydroxy-3,5-dimethoxybenzoic acid (syringic acid) is a phenolic acid derivative of benzoic acid with methoxy groups at positions 3 and 5 and a hydroxyl group at position 4. Its molecular formula is C₉H₁₀O₅, CAS number 530-57-4, and molecular weight 198.17 g/mol . Syringic acid is a natural antioxidant found in plants such as grapes, olives, walnuts, and Acacia melanoxylon, and it is also a depolymerization product of hardwood lignins .

Syringic acid exhibits significant antioxidant activity due to its two methoxy groups, which enhance electron-donating capacity compared to monomethoxy analogs . It demonstrates diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibition (e.g., carbonic anhydrases I, II, III, VII) . Additionally, syringic acid has been isolated from medicinal plants like Helicteres hirsuta and Trichilia prieuriana, where it contributes to cytotoxic and antimicrobial effects .

Properties

IUPAC Name |

4-ethoxycarbonyloxy-3,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O7/c1-4-18-12(15)19-10-8(16-2)5-7(11(13)14)6-9(10)17-3/h5-6H,4H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSIOSIYBQLJZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=C(C=C(C=C1OC)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80940253 | |

| Record name | 4-[(Ethoxycarbonyl)oxy]-3,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18780-67-1 | |

| Record name | 4-[(Ethoxycarbonyl)oxy]-3,5-dimethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18780-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Ethoxycarbonyl)oxy-3,5-dimethoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018780671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(Ethoxycarbonyl)oxy]-3,5-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(ethoxycarbonyl)oxy-3,5-dimethoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Demethylation of 3,4,5-Trimethoxybenzoic Acid

The synthesis begins with 3,4,5-trimethoxybenzoic acid (TMBA), a commercially available precursor. Demethylation of the 4-methoxy group is critical to generate 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid). The process described in US4191841A employs alkali hydroxides in ethylene glycol under reflux conditions.

Reaction Conditions:

-

Substrate: 3,4,5-Trimethoxybenzoic acid

-

Reagents: Sodium hydroxide (3.2–4.05 moles per mole of TMBA), ethylene glycol (400 g per mole of TMBA)

-

Temperature: Reflux (≈150°C)

-

Duration: 6–17 hours

-

Workup: Acidification with sulfuric acid (pH 3) followed by crystallization.

This method avoids the impurities associated with traditional sulfuric acid-mediated demethylation, yielding syringic acid with >90% purity. The reaction proceeds via nucleophilic attack by hydroxide ions, cleaving the methyl ether bond at position 4.

Acylation of 4-Hydroxy-3,5-dimethoxybenzoic Acid

The hydroxyl group at position 4 of syringic acid is subsequently functionalized with an ethoxycarbonyloxy moiety. This step involves reacting syringic acid with ethyl chloroformate in the presence of a base, as inferred from the synthesis of related compounds in WO1992019597A1 .

Reaction Conditions:

-

Substrate: 4-Hydroxy-3,5-dimethoxybenzoic acid

-

Reagents: Ethyl chloroformate (1.05–1.2 equivalents), pyridine or triethylamine (1.1 equivalents)

-

Solvent: Tetrahydrofuran (THF) or dichloromethane

-

Temperature: 0–5°C (initial), then room temperature

-

Workup: Quenching with water, extraction with ethyl acetate, and recrystallization from ethanol/water.

The acylation proceeds via nucleophilic acyl substitution, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of ethyl chloroformate. This step typically achieves yields of 75–85% with minimal side products.

Optimization of Reaction Conditions

Demethylation Efficiency

Key parameters influencing demethylation efficiency include:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| NaOH Concentration | 3.2–4.05 moles per TMBA | Higher concentrations reduce reaction time but risk over-dealkylation |

| Ethylene Glycol | 400 g per mole TMBA | Acts as both solvent and reactant, ensuring homogeneous mixing |

| Acidification pH | 3.0 | Precipitates product while minimizing residual impurities |

Exceeding 4.05 moles of NaOH may lead to partial demethylation of the 3- and 5-methoxy groups, necessitating stringent stoichiometric control.

Acylation Selectivity

Analytical Characterization and Purity Assessment

Spectroscopic Confirmation

-

NMR Spectroscopy:

-

IR Spectroscopy:

Chromatographic Purity

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) typically reveals a single peak with >98% purity.

Industrial Applications and Scalability Considerations

The scalability of this two-step synthesis is demonstrated in patent US4191841A , where multi-kilogram batches of syringic acid are produced. For the acylation step, continuous-flow reactors may enhance yield by maintaining low temperatures and minimizing reagent degradation. Industrial recrystallization protocols often use ethanol/water mixtures (70:30 v/v) to achieve pharmaceutically acceptable purity .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid undergoes various chemical reactions, including:

Esterification: Formation of esters by reacting with alcohols.

Hydrolysis: Breaking down into its constituent acids and alcohols in the presence of water and acid or base.

Oxidation: Conversion to corresponding quinones under oxidative conditions.

Common Reagents and Conditions:

Esterification: Ethyl chloroformate, sodium hydroxide, room temperature.

Hydrolysis: Water, hydrochloric acid or sodium hydroxide, elevated temperature.

Oxidation: Potassium permanganate or hydrogen peroxide, acidic or basic medium.

Major Products Formed:

Esterification: Ethyl esters.

Hydrolysis: Syringic acid and ethanol.

Oxidation: Quinones.

Scientific Research Applications

4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit the growth of certain microorganisms by interfering with their metabolic processes.

Comparison with Similar Compounds

Enzyme Inhibition

Cytotoxicity and Antimicrobial Effects

- Syringic acid isolated from Helicteres hirsuta displayed moderate cytotoxicity against cancer cell lines (e.g., Hela, SK-MEL-2) .

- 4-Chloro-3,5-dimethoxybenzoic acid from Schumannianthus dichotomus exhibits antifungal properties, suggesting halogenation enhances antimicrobial potency .

Research Challenges and Contradictions

- Antioxidant vs. Enzyme Inhibition : While syringic acid is a potent antioxidant, its enzyme inhibition is moderate, suggesting context-dependent bioactivity .

- Cytotoxicity Variability : Activity varies by source; for example, syringic acid from Helicteres hirsuta showed moderate effects, whereas derivatives in Trichilia prieuriana were less active .

Biological Activity

4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid (ECDBA) is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores the biological activity of ECDBA, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of ECDBA is C₁₂H₁₄O₇, with a molecular weight of 270.24 g/mol. Its structure includes an ethoxycarbonyl group and two methoxy groups attached to a benzoic acid framework. This configuration is believed to contribute to its biological activity.

Synthesis Methods

The synthesis of ECDBA typically involves several key reactions, including the coupling of various organic precursors. For instance, it can react with diphenylacetylene to form complex isocoumarin derivatives. The general synthetic pathway includes:

- Formation of Ethoxycarbonyl Group : Reacting benzoic acid derivatives with ethyl chlorocarbonate.

- Methoxylation : Introducing methoxy groups through methylation reactions.

- Final Coupling : Combining the modified benzoic acid with other organic compounds to yield ECDBA.

Research indicates that ECDBA exhibits various biological activities, including:

- Antioxidant Properties : Similar to other compounds like syringic acid, ECDBA may scavenge free radicals, thereby protecting cellular components from oxidative damage.

- Anti-inflammatory Effects : Preliminary studies suggest that ECDBA could inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.

Case Studies and Experimental Findings

- Antioxidant Activity : In vitro studies demonstrated that ECDBA significantly reduced oxidative stress markers in cultured cells compared to untreated controls.

- Anti-inflammatory Activity : In a carrageenan-induced paw edema model in rats, ECDBA showed a dose-dependent reduction in swelling, outperforming standard anti-inflammatory drugs like acetylsalicylic acid in certain assays.

Comparative Analysis with Similar Compounds

To better understand the unique properties of ECDBA, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3,5-Dimethoxybenzoic Acid | Two methoxy groups on a benzoic framework | Commonly used as a precursor in organic synthesis |

| Syringic Acid | Hydroxyl group at the para position | Exhibits strong antioxidant properties |

| Ethyl Gallate | Gallate structure with ethyl ester | Known for its potent antioxidant effects |

| 4-Hydroxybenzoic Acid | Hydroxyl group at para position | Widely used in food preservation |

Research Findings

Recent studies have highlighted the potential applications of ECDBA in various fields:

- Medicinal Chemistry : Due to its structural characteristics, ECDBA is being investigated for its role as a lead compound in drug development targeting oxidative stress-related diseases.

- Pharmaceutical Formulations : The compound's solubility and stability make it suitable for formulation into various drug delivery systems.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Ethoxycarbonyloxy-3,5-dimethoxybenzoic acid?

The compound can be synthesized via esterification of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) using ethyl chloroformate or similar acylating agents. A typical protocol involves reacting syringic acid with ethyl chloroformate in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. The reaction progress is monitored using thin-layer chromatography (TLC), and purification is achieved via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H-NMR and 13C-NMR : To confirm the substitution pattern and ester group presence. Key signals include the ethoxycarbonyloxy protons (~1.3 ppm for CH3 and ~4.2 ppm for OCH2) and aromatic protons (~6.5-7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M-H]⁻ at m/z 283.0822 for C12H14O7) .

- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl/methoxy groups .

Q. What are the recommended storage conditions to maintain compound stability?

Store the compound in an inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of the ethoxycarbonyloxy group. Avoid prolonged exposure to moisture or acidic/basic conditions, as these may degrade the ester functionality .

Advanced Research Questions

Q. How does the ethoxycarbonyloxy group influence the compound’s hydrolytic stability under physiological conditions?

The ethoxycarbonyloxy group is susceptible to enzymatic or pH-dependent hydrolysis, releasing syringic acid. To assess stability:

- Conduct kinetic studies in buffered solutions (pH 1–9) and monitor degradation via HPLC or UPLC-MS/MS .

- Use simulated gastric/intestinal fluids to evaluate hydrolysis rates relevant to drug delivery systems .

Q. What experimental strategies can elucidate the compound’s role as a prodrug or enzyme inhibitor?

- α-Glucosidase Inhibition Assays : Adapt protocols from syringic acid studies, where the compound is incubated with α-glucosidase and substrate (e.g., p-nitrophenyl glucopyranoside). Measure inhibition via absorbance changes at 405 nm .

- Metabolic Pathway Analysis : Use LC-MS/MS to identify hydrolysis products (e.g., syringic acid) in liver microsome or plasma incubations .

Q. How can researchers resolve contradictions in bioactivity data between this compound and its parent compound, syringic acid?

- Perform dose-response comparisons in antimicrobial or antioxidant assays (e.g., DPPH radical scavenging).

- Investigate structure-activity relationships (SAR) by synthesizing analogs with varying ester groups.

- Use molecular docking to assess binding affinities to target enzymes (e.g., tyrosinase or cytochrome P450) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and EN 166-certified goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of aerosols or dust.

- Spill Management : Neutralize residues with sodium bicarbonate and dispose of waste via approved chemical disposal protocols .

Methodological Considerations

- Chromatographic Purity Assessment : Employ reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to achieve baseline separation of the compound and degradation products .

- Thermal Stability Analysis : Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.